molecular formula C25H27FN4O5S B14947008 5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline

5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline

Cat. No.: B14947008
M. Wt: 514.6 g/mol
InChI Key: IELTWNYBYJVGSQ-UHFFFAOYSA-N
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Description

N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a fluorinated aromatic ring, a methoxy group, a sulfonyl group, a piperazine ring, a nitro group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Fluorinated Aromatic Ring: The starting material, 3-fluoro-4-methoxyaniline, undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperazine Ring Formation: The sulfonylated intermediate is then reacted with piperazine under basic conditions to form the piperazine ring.

    Nitration: The resulting compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amine Introduction: Finally, the nitro compound is reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the sulfonyl group can interact with enzyme active sites, while the nitro group can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-N-(1-PHENYLETHYL)AMINE: Lacks the fluorine and nitro groups, resulting in different reactivity and applications.

    N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-CHLOROPHENYL)-N-(1-PHENYLETHYL)AMINE: Contains a chlorine atom instead of a nitro group, leading to variations in chemical behavior.

Uniqueness

N-(5-{4-[(3-FLUORO-4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-(1-PHENYLETHYL)AMINE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both fluorine and nitro groups enhances its ability to participate in diverse chemical reactions and interact with biological targets.

Properties

Molecular Formula

C25H27FN4O5S

Molecular Weight

514.6 g/mol

IUPAC Name

5-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline

InChI

InChI=1S/C25H27FN4O5S/c1-18(19-6-4-3-5-7-19)27-23-16-20(8-10-24(23)30(31)32)28-12-14-29(15-13-28)36(33,34)21-9-11-25(35-2)22(26)17-21/h3-11,16-18,27H,12-15H2,1-2H3

InChI Key

IELTWNYBYJVGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)F)[N+](=O)[O-]

Origin of Product

United States

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